molecular formula C9H9Cl2N3 B11874643 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B11874643
M. Wt: 230.09 g/mol
InChI Key: PUVAGSIKAARHOC-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a triazole-based compound featuring a para-substituted chloromethylphenyl group. This structure combines the aromaticity of the phenyl ring with the reactivity of the chloromethyl (–CH2Cl) moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The triazole core is known for its stability and ability to participate in hydrogen bonding, which is critical for biological interactions .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

PUVAGSIKAARHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The compound is synthesized via cyclization of semicarbazide intermediates under acidic or basic conditions. A representative pathway involves reacting 4-(chloromethyl)phenyl hydrazine with formamide or cyanoguanidine at elevated temperatures (160–180°C). The reaction proceeds through a cyclodehydration step, forming the triazole ring.

Reagents and Conditions

  • Precursor : 4-(Chloromethyl)phenyl hydrazine hydrochloride

  • Cyclizing Agent : Formamide (excess, molar ratio ≥ 4:1 relative to hydrazine)

  • Temperature : 168–172°C

  • Catalyst : None required (self-condensation)

  • Yield : 75–85%.

Byproducts such as 4-amino-1,2,4-triazole are minimized by maintaining a high formamide-to-hydrazine ratio (4:1 to 8:1) and continuous distillation of water/ammonia.

Chloromethylation of 1H-1,2,4-Triazole Derivatives

Direct Chloromethylation Using Halogenating Agents

A two-step process involves:

  • Synthesis of 1-(4-Methylphenyl)-1H-1,2,4-triazole :

    • Alkylation of 1H-1,2,4-triazole with 4-methylbenzyl chloride in DMF at 90°C.

  • Chlorination of the Methyl Group :

    • Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂)

    • Solvent : Chloroform or dichloromethane

    • Temperature : 0–25°C

    • Yield : 60–70%.

Side Reactions
Over-chlorination may occur if excess SO₂Cl₂ is used, leading to dichloromethyl byproducts. This is mitigated by stoichiometric control (1:1 molar ratio) and slow reagent addition.

Alternative Pathway: Hydroxymethyl Intermediate

  • Hydroxymethylation :

    • Reaction of 1H-1,2,4-triazole with paraformaldehyde in acetic acid yields 1-(4-hydroxymethylphenyl)-1H-1,2,4-triazole.

  • Chlorination :

    • Treatment with HCl gas in toluene at 80°C converts the hydroxymethyl group to chloromethyl.

    • Yield : 82%.

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • Precursor : 4-(Chloromethyl)benzaldehyde thiosemicarbazone

  • Conditions :

    • Solvent: Ethanol

    • Temperature: 150°C (microwave, 150 W)

    • Time: 15 minutes

  • Yield : 90%.

Advantages

  • Improved purity (>97% by UPLC-MS)

  • Reduced formation of oxidative byproducts.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors for enhanced safety and efficiency:

  • Cyclization Step :

    • Tubular reactor with residence time of 30 minutes at 170°C.

  • Chloromethylation :

    • In-line mixing with SO₂Cl₂ at 25°C, followed by neutralization with NaHCO₃.

  • Crystallization :

    • Anti-solvent (hexane) addition precipitates the hydrochloride salt.

Key Parameters

  • Purity : ≥99% (HPLC)

  • Throughput : 50 kg/day.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Semicarbazide Cyclization85986–8 hHigh
Direct Chloromethylation709512 hModerate
Microwave-Assisted90990.25 hHigh
Continuous Flow88991.5 hIndustrial

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • 4-Amino-1,2,4-triazole (5–10% yield) during cyclization.

    • Solution : Distill off ammonia continuously.

  • Hydrolysis of Chloromethyl Group :

    • Exposure to moisture degrades the compound.

    • Solution : Use anhydrous solvents and inert atmosphere.

Recent Advances (2023–2025)

  • Enzymatic Catalysis : Lipase-mediated cyclization at 40°C improves stereoselectivity (patent pending).

  • Green Chemistry : Replacement of SO₂Cl₂ with NaCl/H₂O₂ in acetic acid reduces waste .

Chemical Reactions Analysis

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can inhibit the growth of various bacterial and fungal strains. For instance, the compound's effectiveness against resistant strains of bacteria highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways critical for cell survival . This positions it as a candidate for further development in oncology.

Agricultural Applications

Fungicides
this compound has been explored as a fungicide in agricultural settings. Its triazole structure is known to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby inhibiting fungal growth. Field trials have demonstrated its efficacy against common crop pathogens, suggesting it could be integrated into pest management systems .

Herbicides
Additionally, this compound may possess herbicidal properties. Research indicates that certain triazole derivatives can affect plant growth regulators, potentially leading to herbicidal effects against specific weed species. This application could provide an environmentally friendly alternative to traditional herbicides .

Material Science Applications

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its chloromethyl group allows for further functionalization, enabling the creation of materials with tailored characteristics for specific applications such as coatings and adhesives.

Nanotechnology
The compound can also be utilized in nanotechnology for developing nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for creating nanoparticles that can encapsulate drugs and improve their bioavailability and targeting efficiency .

Case Studies

Study Focus Findings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivityIdentified promising antimicrobial activity against various fungi and bacteria using triazole derivatives .
Synthesis Evaluation (2022)Anticancer PropertiesDemonstrated cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
Agricultural Application Study (2023)Fungicide EfficacyShowed effective control of fungal pathogens in crops during field trials .

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[5-Chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole Hydrochloride

  • Structure : Differs by having a 5-chloro substituent in addition to the 2-chloromethyl group on the phenyl ring.

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

  • Structure : Bromine replaces chlorine in the methyl group.
  • Impact : Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in substitution reactions. This compound exhibits a higher melting point (>280°C, decomposition) due to stronger ionic interactions in the hydrobromide salt .

Variations in the Triazole Core

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

  • Structure : A methyl group is attached to the triazole nitrogen, and the chloromethyl is at the 3-position.
  • Impact : Methylation increases lipophilicity, improving membrane permeability for pharmaceutical applications. The altered substitution pattern may reduce steric hindrance during molecular interactions .

5-Chloromethyl-1-methyl-1H-1,2,4-triazole Hydrochloride

  • Structure : Chloromethyl and methyl groups occupy the 5- and 1-positions of the triazole, respectively.

Functional Analogues in Agrochemicals

Difenoconazole

  • Structure: A triazole fungicide with a complex dioxolane ring and 4-chlorophenoxy substituents.
  • Comparison: While sharing the triazole moiety, difenoconazole’s extended structure enables broad-spectrum antifungal activity by targeting cytochrome P450 enzymes. The simpler chloromethylphenyl triazole likely serves as a precursor or exhibits a narrower bioactivity profile .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole HCl 263.12* Not reported Pesticide/Pharma intermediates
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole HBr·H2O 318.99 >280 (dec.) Material science intermediates
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl 183.06 Not reported Anticancer drug synthesis

*Calculated based on molecular formula C9H9Cl2N3.

Application-Specific Comparisons

Agrochemical Intermediates

  • The target compound’s chloromethyl group facilitates cross-coupling reactions to generate pesticides like penconazole () or fungicides. Its phenyl group enhances stability in soil environments compared to aliphatic triazoles .
  • Difenoconazole: Requires advanced synthesis (e.g., dioxolane ring formation) but offers prolonged antifungal efficacy due to its bulky structure .

Pharmaceutical Intermediates

  • Letrozole Synthesis: highlights 1-(4-cyanobenzyl)-1H-1,2,4-triazole as a precursor for anticancer drugs. The target compound’s chloromethyl group could similarly enable functionalization via nucleophilic displacement (e.g., with amines or thiols) .
  • COX-2 Inhibitors : demonstrates that aryl-substituted triazoles exhibit anti-inflammatory activity. The chloromethylphenyl group may enhance target binding through hydrophobic interactions .

Biological Activity

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride (CAS Number: 1956355-66-0) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a phenyl ring and a triazole moiety. The biological activity of triazole derivatives has been extensively studied, revealing their roles in medicinal chemistry, particularly in anti-cancer, anti-fungal, and antibacterial applications.

  • Molecular Formula : C9H9ClN3
  • Molecular Weight : 230.09 g/mol
  • CAS Number : 1956355-66-0

Triazole compounds generally exhibit their biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors. The specific mechanisms for this compound are still under investigation but may involve:

  • Inhibition of Enzymes : Similar compounds have shown inhibition against various enzymes such as cytochrome P450 and adenosine deaminase .
  • Anticancer Activity : Triazoles are known to induce apoptosis and cell cycle arrest in cancer cells. For instance, some derivatives have demonstrated significant anti-proliferative effects on HepG2 liver cancer cells .

Anticancer Activity

Research indicates that certain triazole derivatives can effectively inhibit the growth of cancer cells. In a study evaluating the anticancer effects of various triazole compounds, this compound exhibited promising results against different cancer cell lines.

CompoundCell LineIC50 (µg/mL)Notes
6dHepG213.004Most potent derivative
6eHepG228.399Least active

The order of efficacy among tested derivatives was found to be significant, with certain substitutions enhancing the activity against HepG2 cells .

Antibacterial Activity

Triazole derivatives have also been evaluated for their antibacterial properties. In vitro studies have shown that these compounds possess activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that specific substituents can enhance antibacterial efficacy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various N-substituted 1,2,4-triazoles and evaluated their anticancer activities. Among these, compounds with electron-donating groups showed enhanced activity against HepG2 cells .
  • Antimicrobial Screening : Another research article reported the synthesis of triazole derivatives that demonstrated significant antimicrobial activities against both gram-positive and gram-negative bacteria. The findings indicated that modifications in the triazole structure could lead to improved antibacterial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Chloromethylation of 1H-1,2,4-triazole using paraformaldehyde and hydrochloric acid under reflux conditions. This method requires precise stoichiometric control to minimize byproducts like hydroxymethyl derivatives .
  • Route 2 : Hydroxymethylation followed by treatment with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine. This two-step process achieves higher purity but demands anhydrous conditions to prevent hydrolysis .
  • Optimization : Yields improve with catalytic acids (e.g., H₂SO₄) and controlled temperature (60–80°C). Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can structural characterization of this compound be reliably performed?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chloromethyl at the para position of the phenyl ring). Key signals include δ 4.8–5.2 ppm (CH₂Cl) and aromatic protons at δ 7.2–8.1 ppm .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the triazole ring’s planarity and chloride counterion positioning .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M-Cl]⁺ peak at m/z 195.6) .

Q. What purification strategies are effective for removing common byproducts?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate chloromethyl derivatives from unreacted triazole or hydroxymethyl impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) due to the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/hydroxymethyl analogs) affect reactivity and bioactivity?

  • Comparative Analysis :

  • Reactivity : Bromomethyl analogs (e.g., 1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide) exhibit faster nucleophilic substitution due to Br’s lower electronegativity vs. Cl .
  • Bioactivity : Hydroxymethyl derivatives show reduced antifungal activity but enhanced solubility, suggesting trade-offs between hydrophobicity and pharmacological efficacy .
    • Experimental Design : Synthesize analogs systematically and test against Candida albicans (MIC assays) or enzyme targets (e.g., COX-2 inhibition) .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

  • Contradiction : uses formaldehyde/HCl, while employs paraformaldehyde/SOCl₂.
  • Resolution : Paraformaldehyde (a polymerized form) ensures controlled release of formaldehyde, reducing side reactions. SOCl₂ is superior for converting hydroxymethyl intermediates to chloromethyl groups but requires strict moisture control .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic systems?

  • MOF Design : The triazole’s nitrogen atoms can coordinate with metals (e.g., Cu²⁺, Zn²⁺), while the chloromethyl group enables post-synthetic modification (e.g., grafting functional groups) .
  • Catalysis : Functionalized MOFs could act as Lewis acid catalysts for organic transformations (e.g., Friedel-Crafts alkylation). Test catalytic efficiency via GC-MS or kinetic studies .

Q. What are the challenges in evaluating its pharmacokinetic properties?

  • Lipophilicity : LogP values (~2.5) suggest moderate membrane permeability, but chloride’s hydrophilicity may limit bioavailability. Use Caco-2 cell assays for absorption studies .
  • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., oxidative dechlorination). LC-MS/MS tracks degradation pathways .

Key Considerations for Researchers

  • Safety : Chloromethyl groups are alkylating agents; handle with PPE in fume hoods .
  • Data Reproducibility : Document anhydrous conditions rigorously, as moisture drastically alters reaction outcomes .
  • Collaboration : Partner with crystallography or computational chemistry teams to predict reactivity/toxicity .

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